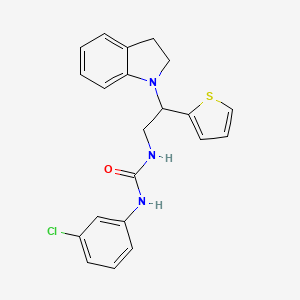

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

説明

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group and a hybrid heterocyclic substituent comprising indoline and thiophene moieties. Urea derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets. Its synthesis likely follows established urea-forming reactions, such as coupling isocyanates with amines, as seen in related compounds .

特性

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGNRGJDNPALDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

Substitution Reactions: Introducing the chlorophenyl, indolinyl, and thiophenyl groups through nucleophilic substitution or coupling reactions.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

Batch or Continuous Flow Processes: Depending on the desired scale of production.

Catalysts and Reagents: Use of specific catalysts to improve yield and selectivity.

Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly.

化学反応の分析

Types of Reactions

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing functional groups to simpler forms.

Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated or deoxygenated products.

科学的研究の応用

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.

Materials Science: Use in the development of new materials with unique electronic or optical properties.

Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer activities.

作用機序

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Binding to Enzymes or Receptors: Modulating their activity.

Interference with Cellular Pathways: Affecting processes such as cell division or apoptosis.

類似化合物との比較

Target Compound vs. 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (Compound 13, )

- Structural Differences : Compound 13 replaces the indoline-thiophene group with a thiazole-linked fluoroquinazolinyl moiety.

- Pharmacokinetics : The fluoroquinazolinyl group in Compound 13 may enhance metabolic stability compared to the target compound’s thiophene-indoline system, which could be more prone to oxidation .

Target Compound vs. 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n, )

- Structural Differences : Compound 7n incorporates a trifluoromethyl group and a pyridinylmethylthio-phenyl chain, increasing hydrophobicity and electron-withdrawing effects.

- Implications : The trifluoromethyl group in Compound 7n likely enhances binding affinity to hydrophobic pockets in target proteins, whereas the target compound’s indoline-thiophene system may favor π-π stacking interactions .

Urea Derivatives with Antiangiogenic Activity

Target Compound vs. 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2, )

- Structural Differences : Compound T.2 substitutes the indoline-thiophene group with a triazole-methoxybenzyl chain.

- The target compound’s indoline moiety may instead modulate immunomodulatory pathways (e.g., PD-L1 inhibition), though direct evidence is lacking .

Thiadiazole-Containing Analogues

Target Compound vs. 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ()

- Structural Differences : This analogue replaces the indoline-thiophene-ethyl chain with a thiadiazole ring and 2-methoxyphenyl group.

- Physicochemical Properties : The thiadiazole ring enhances rigidity and metabolic stability compared to the target compound’s flexible ethyl linker. The 2-methoxyphenyl group may reduce solubility due to increased hydrophobicity .

Crystallographic and Conformational Comparisons

生物活性

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C21H20ClN3OS

- Molecular Weight : 397.9 g/mol

- CAS Number : 898417-11-3

The biological activity of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is primarily attributed to its interaction with various cellular targets:

- Inhibition of Tumor Growth : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

- Targeting Enzymatic Pathways : Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, similar to other indole derivatives which have shown promising results in oncology .

Antiproliferative Effects

Several studies have documented the antiproliferative effects of this compound:

These values indicate that the compound has a potent inhibitory effect on cell growth, comparable to established chemotherapeutic agents.

Case Studies

A notable study conducted on the compound's efficacy involved its administration in vitro and in vivo models:

- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell viability.

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.

Toxicity Profile

While the compound exhibits promising biological activity, it is crucial to evaluate its toxicity:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。